molecular formula C22H20ClN3O2S B271139 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271139
M. Wt: 425.9 g/mol
InChI Key: WVOKBPWDDYPWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor of the TRPV4 ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of the TRPV4 ion channel, which is a calcium-permeable ion channel that is involved in various physiological processes such as osmoregulation, mechanosensation, and nociception. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the TRPV4 ion channel and inhibits its activity, thereby reducing calcium influx into the cell. This leads to a decrease in calcium-dependent cellular processes such as inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of arthritis and asthma. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce oxidative stress and apoptosis in animal models of Alzheimer's disease and stroke. Furthermore, this compound has been found to improve bladder function and reduce pain associated with cystitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the TRPV4 ion channel. This allows for the specific targeting of this ion channel without affecting other cellular processes. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential off-target effects, which may lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the exploration of its therapeutic potential in other diseases such as cancer, cardiovascular disease, and neuropathic pain. Additionally, the development of more potent and selective TRPV4 inhibitors is an area of active research. Furthermore, the investigation of the underlying mechanisms of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide's effects on bladder function and pain may lead to the development of new treatments for bladder dysfunction and pain associated with cystitis.
Conclusion:
In conclusion, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising small molecule inhibitor of the TRPV4 ion channel that has potential therapeutic applications in various diseases. Its selectivity for the TRPV4 ion channel and good pharmacokinetic properties make it a promising candidate for further development. However, further research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form an imine intermediate. This intermediate is then reacted with 4-methylphenylhydrazine to yield the desired product. The final step involves the reaction of the product with pyrrolidine-3-carboxylic acid to form N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis and asthma. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Furthermore, this compound has been shown to have potential in treating bladder dysfunction and pain associated with cystitis.

properties

Product Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O2S/c1-13-3-9-18(10-4-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28)

InChI Key

WVOKBPWDDYPWBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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